1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol
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Description
The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol” appears to contain a benzodioxin group, a tetrazole group, and a thiol group . Benzodioxin is a type of heterocyclic compound that consists of a benzene ring fused to a dioxin ring . Tetrazole is a class of heterocyclic compounds that contain a five-member ring made up of four nitrogen atoms and one carbon atom . Thiol is an organic compound containing a sulfur atom bonded to a hydrogen atom (–SH).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .Scientific Research Applications
Synthesis of Pharmaceutical and Organic Materials
Research efforts have been devoted to developing synthetic methods for compounds that are structurally similar or related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol, emphasizing their utility in pharmaceuticals and organic materials. A noteworthy example is the TEMPO-Catalyzed Electrochemical C–H Thiolation for the synthesis of benzothiazoles and thiazolopyridines, which are crucial in pharmaceuticals. This metal- and reagent-free method showcases the importance of thiolation reactions in creating complex organic structures efficiently (Qian et al., 2017).
Antibacterial and Antifungal Applications
Several studies have synthesized 5-thio-substituted tetrazole derivatives to explore their antibacterial and antifungal activities, demonstrating the compound's potential in addressing microbial resistance. This line of research offers insights into the design of new antimicrobial agents that could be derived from or related to the compound (Dhayanithi et al., 2011).
Angiotensin II Receptor Antagonistic Activities
The compound is structurally related to benzimidazole derivatives evaluated for their angiotensin II receptor antagonistic activities , highlighting its relevance in developing cardiovascular drugs. The study showcases the potential of such compounds in modulating physiological processes, indicating a broader applicability in medical science (Kohara et al., 1996).
Corrosion Inhibition
Research on compounds with similar functional groups has also extended to corrosion inhibition , particularly for mild steel in acidic environments. This illustrates the compound's potential utility in industrial applications, protecting materials from corrosion through physicochemical interactions (Ammal et al., 2018).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,10,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILPOVAXGZUMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=S)N=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol |
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